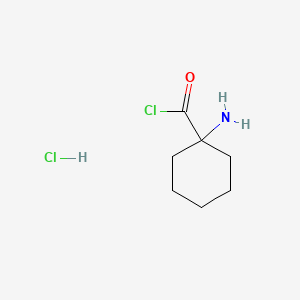
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is a chemical compound with the molecular formula C7H12ClNO.ClH. It is a derivative of cyclohexane, where the carbonyl chloride group is attached to the cyclohexane ring, and an amino group is present. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves:
- The resulting cyclohexanecarbonyl chloride is then reacted with ammonia to introduce the amino group, forming cyclohexanecarbonyl chloride, 1-amino-.
- Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Cyclohexanecarboxylic acid: reacting with to form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: for the initial reaction between cyclohexanecarboxylic acid and thionyl chloride.
Controlled addition of ammonia: to ensure complete conversion to the amino derivative.
Purification steps: to isolate the final product, including crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanecarboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophiles: such as amines or alcohols are commonly used in substitution reactions.
Water: or aqueous solutions for hydrolysis reactions.
Organic solvents: like dichloromethane or toluene for condensation reactions.
Major Products
Cyclohexanecarboxylic acid: from hydrolysis.
Amides: or from condensation reactions with amines or alcohols.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohexanecarbonyl chloride, 1-amino-, hydrochloride exerts its effects involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid chloride: Similar in structure but lacks the amino group.
Cyclohexanecarboxylic acid: The parent compound without the chloride or amino groups.
Cyclohexanecarbonyl chloride: Lacks the amino group but has similar reactivity.
Uniqueness
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is unique due to the presence of both the carbonyl chloride and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly useful in the synthesis of complex organic molecules.
Propiedades
Número CAS |
41812-95-7 |
|---|---|
Fórmula molecular |
C7H13Cl2NO |
Peso molecular |
198.09 g/mol |
Nombre IUPAC |
1-aminocyclohexane-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c8-6(10)7(9)4-2-1-3-5-7;/h1-5,9H2;1H |
Clave InChI |
SECQGFHGEVFPTK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


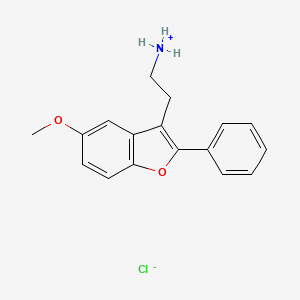
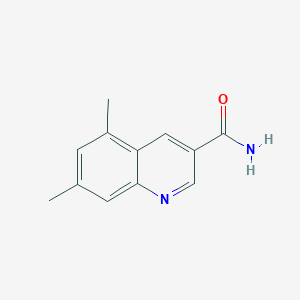
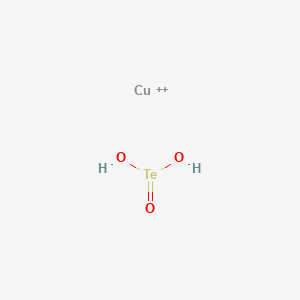
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
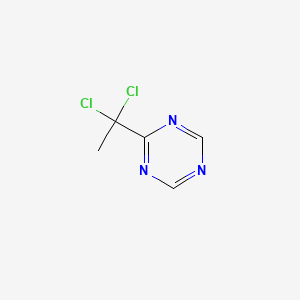
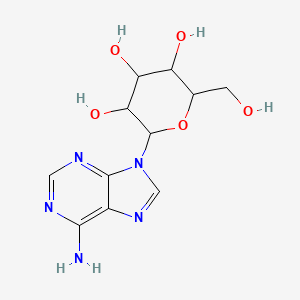
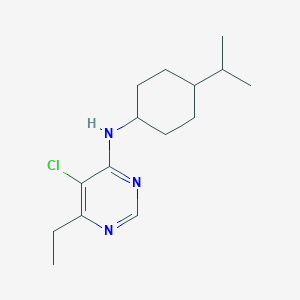
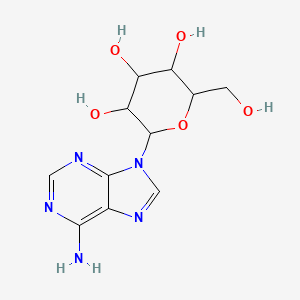

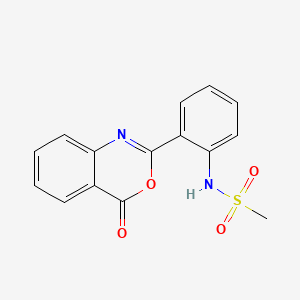

![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
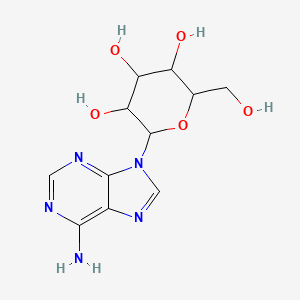
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
